5-Chloro-6-fluoropicolinaldehyde

Description

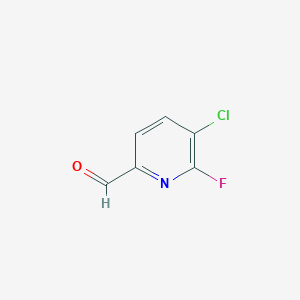

5-Chloro-6-fluoropicolinaldehyde is a halogenated pyridine derivative featuring a chlorinated (position 5), fluorinated (position 6), and formyl (aldehyde) substituent on a pyridine ring. The aldehyde group enhances reactivity for condensation or nucleophilic addition reactions, while the electron-withdrawing halogens (Cl and F) modulate electronic properties, solubility, and metabolic stability.

Properties

Molecular Formula |

C6H3ClFNO |

|---|---|

Molecular Weight |

159.54 g/mol |

IUPAC Name |

5-chloro-6-fluoropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |

InChI Key |

CETBYZPUSFOLRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1C=O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the chlorination and fluorination of 2-picolinaldehyde. The reaction conditions often require the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: For industrial-scale production, the process is optimized to achieve high yields and purity. This involves the use of continuous flow reactors where the reactants are introduced in a controlled manner, and the reaction conditions are precisely monitored. The use of catalysts and solvents that facilitate the halogenation process is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoropicolinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include halogenated alcohols, carboxylic acids, and substituted picolinaldehyde derivatives .

Scientific Research Applications

5-Chloro-6-fluoropicolinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of novel compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism by which 5-chloro-6-fluoropicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The electron-withdrawing F atom in this compound increases electrophilicity at the aldehyde group compared to methyl-substituted analogs (e.g., 5-Chloro-6-methylpicolinaldehyde).

- Solubility: The presence of F may reduce aqueous solubility compared to non-fluorinated analogs, as seen in fluorinated vs. chlorinated picolinic acids (e.g., 3-Chloro-5-fluoropicolinic acid has lower solubility than non-fluorinated variants).

- Bioavailability : Halogen positioning (5-Cl/6-F vs. 3-Cl/5-F) influences metabolic stability. Fluorine at position 6 may enhance resistance to oxidative degradation.

Biological Activity

5-Chloro-6-fluoropicolinaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth examination of the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevance in drug development.

Chemical Structure and Properties

Molecular Formula: C_6H_4ClFNO

Molecular Weight: 159.55 g/mol

Structural Features:

- Chloro Substituent: Positioned at the 5th carbon of the pyridine ring.

- Fluoro Substituent: Positioned at the 6th carbon.

- Aldehyde Group: Contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within biological systems. The aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially modulating their activity. This interaction is crucial for its application in drug discovery, particularly in designing enzyme inhibitors and receptor modulators.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-fluoropicolinaldehyde | Bromine at position 3 | Enhanced reactivity; potential antimicrobial activity |

| 4-Chloro-3-fluoropicolinaldehyde | Chlorine at position 4 | Different reactivity patterns; potential use in drug design |

| 5-Chloro-3-fluoropicolinoyl chloride | Chloride instead of aldehyde | Useful as an acylating agent |

| 4-Chloro-3,5-difluoropicolinaldehyde | Two fluorine atoms on the pyridine ring | Increased polarity and potential biological activity |

This table illustrates how the positioning and type of substituents influence each compound's reactivity and potential applications.

Study on Antimicrobial Activity

A study conducted on various picolinaldehyde derivatives revealed that compounds structurally similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of halogen atoms enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Drug Development Applications

In drug development contexts, this compound has been investigated for its potential as a lead compound in synthesizing novel therapeutic agents. Its ability to form stable complexes with target proteins makes it a candidate for further exploration in the development of drugs aimed at treating infections or other diseases linked to enzyme dysfunctions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.